![molecular formula C7H8N4O B1418203 7-oxo-2-etil-2,6-dihidro-7H-pirazolo[4,3-d]pirimidina CAS No. 923283-59-4](/img/structure/B1418203.png)
7-oxo-2-etil-2,6-dihidro-7H-pirazolo[4,3-d]pirimidina
Descripción general
Descripción
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered significant interest due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Aplicaciones Científicas De Investigación
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its role as a CDK inhibitor makes it a candidate for developing new anticancer drugs.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle . They are often mutated in human cancers, making them interesting targets for cancer chemotherapy .
Mode of Action
2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one interacts with its targets, the CDKs, by inhibiting their activities . This inhibition disrupts the normal cell cycle regulation, leading to antiproliferative effects .
Biochemical Pathways
The compound 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects include disruption of normal cell division and growth, leading to antiproliferative effects .
Pharmacokinetics
Related compounds have been shown to have high oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability need further investigation.
Result of Action
The molecular and cellular effects of 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one’s action include the inhibition of CDKs, disruption of the cell cycle, and antiproliferative effects . These effects could potentially be harnessed for the treatment of cancers where CDKs are overactive or mutated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization reactions. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain CDKs compared to other similar compounds .
Actividad Biológica
2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound is part of the pyrazolo[4,3-d]pyrimidine family and is being explored for its applications in cancer therapy due to its ability to regulate cell cycle progression.
- IUPAC Name : 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Molecular Formula : C₇H₈N₄O
- Molecular Weight : 164.16 g/mol
- CAS Number : 923283-59-4
The primary biological activity of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound disrupts normal cell cycle progression and induces antiproliferative effects in various cancer cell lines.
Target Pathways
- Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by disrupting signaling pathways associated with cell survival.
Antiproliferative Effects
Research indicates that 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast) | 0.59 | |
HL60 (Leukemia) | 1.05 | |
K562 (Leukemia) | 0.95 | |
BT549 (Breast) | >10 |
Case Studies and Research Findings
- In Vivo Studies : In xenograft mouse models, compounds similar to 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one have demonstrated significant antitumor efficacy without substantial toxicity. For instance, studies involving C6-substituted pyrazolo[3,4-d]pyrimidine analogs showed promising results in reducing tumor growth in pancreatic ductal adenocarcinoma (PDAC) models while maintaining a favorable safety profile .
- Mechanistic Insights : Investigations into the molecular mechanism revealed that the compound's inhibition of CDKs leads to a reduction in phosphorylation of downstream targets involved in cell cycle progression and survival pathways, ultimately resulting in increased apoptosis in treated cells .
Propiedades
IUPAC Name |
2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSGVASFZSYZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599091 | |
Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-59-4 | |
Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.